molecular formula C8H14NNaO12S2 B12322278 Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate

Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate

Cat. No.: B12322278
M. Wt: 403.3 g/mol
InChI Key: OKSOCNILHSEGHE-UHFFFAOYSA-N
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Description

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is a sulfated derivative of N-acetyl-D-galactosamine, a monosaccharide derivative of galactose. This compound is known for its role in various biological processes, particularly in the modification of glycosaminoglycans, which are essential components of the extracellular matrix.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt typically involves the sulfation of N-acetyl-D-galactosamine. This process can be achieved through the use of sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures to ensure selective sulfation at the 4 and 6 positions .

Industrial Production Methods

Industrial production of N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt involves large-scale sulfation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt involves its interaction with specific enzymes and proteins. The compound acts as a substrate for sulfatases, which remove the sulfate groups, thereby modulating the activity of glycosaminoglycans. This modulation affects various cellular processes, including cell adhesion, migration, and proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H14NNaO12S2

Molecular Weight

403.3 g/mol

IUPAC Name

sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate

InChI

InChI=1S/C8H14NO12S2.Na/c1-4(11)9-5(2-10)7(13)8(21-23(17,18)19)6(12)3-20-22(14,15)16;/h2,5-8,12H,3H2,1H3,(H,9,11)(H,14,15,16)(H,17,18,19);/q-1;+1

InChI Key

OKSOCNILHSEGHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)[O-].[Na+]

Origin of Product

United States

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